3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)-[1,2]oxazolo[5,4-c]pyridin-5-amine
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Overview
Description
3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)-[1,2]oxazolo[5,4-c]pyridin-5-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a benzodioxole moiety, a phenylethyl group, and an oxazolo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)-[1,2]oxazolo[5,4-c]pyridin-5-amine typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Construction of the Oxazolo-Pyridine Ring: This step may involve the condensation of appropriate pyridine derivatives with oxazole precursors under controlled conditions.
Introduction of the Phenylethyl Group: This is usually done via nucleophilic substitution reactions, where the phenylethylamine is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-throughput reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)-[1,2]oxazolo[5,4-c]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the benzodioxole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)-[1,2]oxazolo[5,4-c]pyridin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)-[1,2]oxazolo[5,4-c]pyridin-5-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- 1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one
Uniqueness
What sets 3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)-[1,2]oxazolo[5,4-c]pyridin-5-amine apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)-[1,2]oxazolo[5,4-c]pyridin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-13(14-5-3-2-4-6-14)23-20-10-16-19(11-22-20)27-24-21(16)15-7-8-17-18(9-15)26-12-25-17/h2-11,13H,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAGOCSHXCDWDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=C3C(=C2)C(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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